Neostibosan

Vue d'ensemble

Description

Le méglumine antimoniate est un composé organique d’antimoine, plus précisément un composé d’antimoine pentavalent. Il a été historiquement utilisé dans le traitement de maladies telles que le kala-azar (leishmaniose viscérale). Le méglumine antimoniate est connu pour sa toxicité relativement faible par rapport aux autres composés de l’antimoine et son efficacité dans le traitement des infections parasitaires .

Méthodes De Préparation

Le méglumine antimoniate est synthétisé par réaction de l’acide p-aminophénylstibique avec la diéthylamine. Les conditions réactionnelles impliquent généralement l’utilisation de solvants et des températures contrôlées pour assurer la formation correcte du composé. Les méthodes de production industrielles visent à optimiser le rendement et la pureté, impliquant souvent plusieurs étapes de purification pour éliminer les impuretés .

Analyse Des Réactions Chimiques

Le méglumine antimoniate subit diverses réactions chimiques, notamment :

Oxydation : Le méglumine antimoniate peut être oxydé pour former différents oxydes d’antimoine.

Réduction : Il peut être réduit à des états d’oxydation inférieurs de l’antimoine.

Substitution : Le groupe amino du méglumine antimoniate peut être substitué par d’autres groupes fonctionnels dans des conditions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants tels que le peroxyde d’hydrogène, les réducteurs tels que le borohydrure de sodium, et divers solvants organiques. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications De Recherche Scientifique

Medical Applications

1. Treatment of Kala-Azar

Neostibosan has been extensively used in the treatment of kala-azar, a severe disease caused by the Leishmania parasite. Historical data indicate that this compound achieved a recovery rate of over 90% in patients treated with intravenous injections over several days. One systematic study showed a dramatic reduction in cases from 121 to zero over several years in treated populations .

2. Filariasis Treatment

In a clinical trial involving thirty patients with filariasis (Wuchereria bancrofti), this compound was administered for 33 to 48 days. Results indicated that by six months post-treatment, significant reductions in microfilariae counts were observed, with some patients achieving complete clearance . This demonstrates this compound's potential as an effective therapy for filarial infections.

3. Schistosomiasis Treatment

this compound has also been investigated for its efficacy against Schistosoma mansoni. Studies monitored stool samples for egg counts before and during treatment, revealing a substantial decrease in egg excretion among treated individuals . This indicates its potential role in managing schistosomiasis.

Chemical Properties and Reactions

This compound can undergo various chemical reactions:

- Oxidation: Converts to different antimony oxides.

- Reduction: Forms lower oxidation states.

- Substitution Reactions: The amino group can be substituted under specific conditions.

Comparative Effectiveness

Compared to other antimony compounds like urea-stibamine and stibamine glucoside, this compound is noted for its lower toxicity and higher therapeutic efficacy. This makes it a preferred choice in certain medical treatments for parasitic infections .

Case Study 1: Kala-Azar Treatment

A systematic treatment approach using this compound led to a significant reduction in kala-azar cases in Bengal villages over several years. The treatment involved daily intravenous injections, resulting in high recovery rates and a marked decrease in new infections .

Case Study 2: Filariasis

In the clinical trial mentioned earlier, this compound demonstrated a significant therapeutic effect on filarial infections, with most patients showing substantial reductions in microfilariae counts after treatment .

Mécanisme D'action

Le méglumine antimoniate exerce ses effets en interférant avec les processus métaboliques des parasites. Il cible les systèmes enzymatiques présents dans les parasites, entraînant leur mort. Les cibles moléculaires exactes et les voies impliquées comprennent l’inhibition d’enzymes clés dans les voies métaboliques du parasite, conduisant à une perturbation de la production d’énergie et d’autres processus vitaux .

Comparaison Avec Des Composés Similaires

Le méglumine antimoniate est comparé à d’autres composés de l’antimoine tels que :

- Stibenyl

- Uréa-stibamine

- Stibamine glucoside

- Neostam

- Stibosan

Le méglumine antimoniate est unique en raison de sa toxicité relativement faible et de son efficacité élevée dans le traitement des infections parasitaires. Il s’est avéré plus efficace et moins toxique que de nombreux autres composés de l’antimoine, ce qui en fait un choix de prédilection dans certains traitements médicaux .

Activité Biologique

Neostibosan, a compound derived from stibamine, has been extensively studied for its biological activities, particularly in the treatment of parasitic infections and its potential therapeutic effects. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and potential applications.

This compound primarily acts as an antiprotozoal agent, particularly against filarial infections such as those caused by Wuchereria bancrofti. Its mechanism involves the inhibition of specific metabolic pathways in parasites, leading to their death. The compound is believed to interfere with the energy metabolism of the parasites, ultimately causing cellular dysfunction and mortality.

Clinical Efficacy

A notable study involving 30 patients with filariasis treated with this compound showed promising results. The treatment duration ranged from 33 to 48 days, and significant reductions in microfilariae counts were observed:

| Patient Group | Microfilariae Count Reduction | Outcome |

|---|---|---|

| Treated Patients (30) | 80% reduction in 15 patients | Microfilariae disappeared in 7 |

| Control Group (15) | Increase in microfilariae | 13 patients showed increase |

By the sixth month post-treatment, microfilariae had disappeared from seven patients, and all but one showed a decline in parasite load . In contrast, the control group exhibited an increase in microfilariae counts, underscoring this compound's efficacy as a therapeutic agent.

Toxicity and Safety Profile

This compound is noted for having a relatively lower toxicity profile compared to other antiprotozoal agents. It is administered intravenously in a sterile 5% solution, which minimizes adverse effects associated with oral medications. Historical data indicate that only a small percentage of patients experienced significant toxic reactions during treatment .

Case Studies and Observational Findings

Several case studies have documented the use of this compound in various clinical settings:

- Filarial Infections : In a cohort study involving patients with Wuchereria bancrofti, this compound demonstrated a high success rate in reducing parasite loads and alleviating symptoms associated with filariasis.

- Thyroid Disease : A study indicated that this compound was recommended as a less toxic alternative for treating certain thyroid conditions, highlighting its versatility beyond parasitic infections .

Propriétés

IUPAC Name |

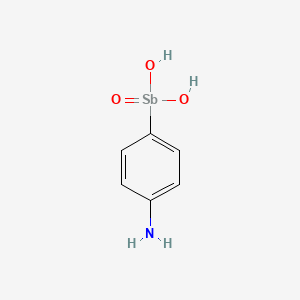

(4-aminophenyl)stibonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.2H2O.O.Sb/c7-6-4-2-1-3-5-6;;;;/h2-5H,7H2;2*1H2;;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPWTTIYIIOESZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[Sb](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8NO3Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203953 | |

| Record name | Neostibosan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554-76-7 | |

| Record name | 4-(Dihydroxyoxidostibino)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neostibosan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neostibosan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-AMINOBENZENESTIBONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HBU9HP3EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.